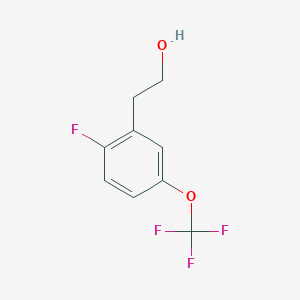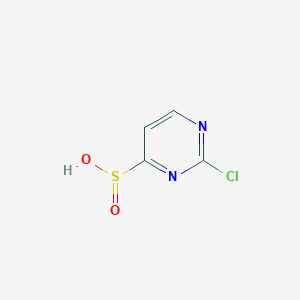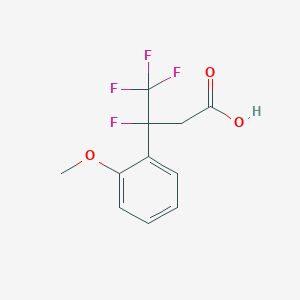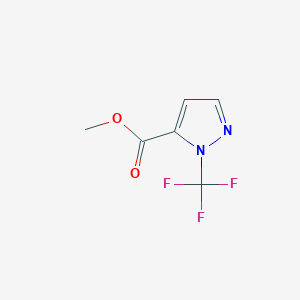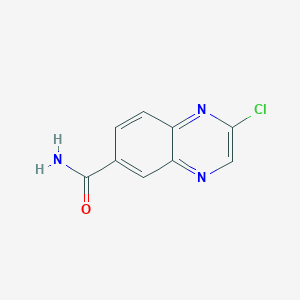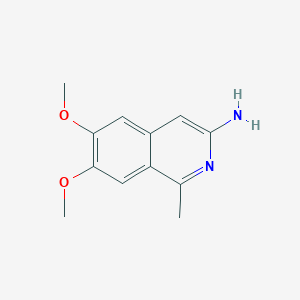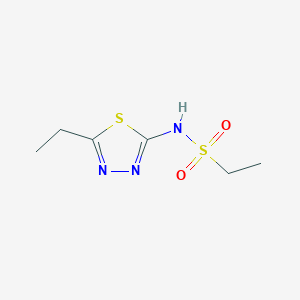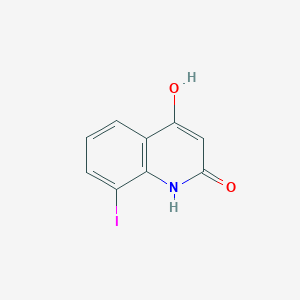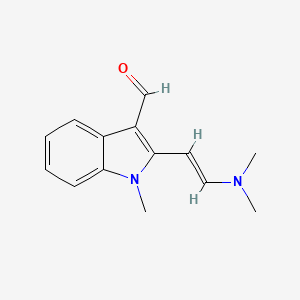
(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole-3-carbaldehyde with dimethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be summarized as follows:
Starting Materials: 1-methylindole-3-carbaldehyde, dimethylamine
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones: These compounds share the dimethylamino vinyl group but differ in the core structure.
3-((E)-2-Dimethylamino-vinyl)-isonicotinonitrile: Similar in having the dimethylamino vinyl group but with a different aromatic core.
Uniqueness
(E)-2-(2-(Dimethylamino)vinyl)-1-methyl-1H-indole-3-carbaldehyde is unique due to its indole core, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C14H16N2O/c1-15(2)9-8-14-12(10-17)11-6-4-5-7-13(11)16(14)3/h4-10H,1-3H3/b9-8+ |
InChI Key |
VVONGPKNNZIDSP-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1/C=C/N(C)C)C=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=CN(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


